N-(3-fluorophenyl)piperidin-4-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
N-(3-fluorophenyl)piperidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15FN2/c12-9-2-1-3-11(8-9)14-10-4-6-13-7-5-10/h1-3,8,10,13-14H,4-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLIDKJBMRLAXQA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1NC2=CC(=CC=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70406494 | |
| Record name | N-(3-fluorophenyl)piperidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70406494 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
886506-63-4 | |
| Record name | N-(3-fluorophenyl)piperidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70406494 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
The Piperidine Core: a Privileged Scaffold in Drug Development
The piperidine (B6355638) ring, a saturated six-membered heterocycle containing a nitrogen atom, is one of the most ubiquitous structural motifs in pharmaceuticals. researchgate.netchemrxiv.org Its prevalence stems from a combination of favorable physicochemical properties and synthetic accessibility. The piperidine scaffold can adopt a stable chair conformation, allowing for precise three-dimensional positioning of substituents that can interact with biological targets. google.com Furthermore, the nitrogen atom can act as a basic center, which is often crucial for receptor binding and for modulating properties like solubility. scientificupdate.com
The versatility of the piperidine ring has led to its incorporation into a vast array of approved drugs across numerous therapeutic areas. core.ac.uk This widespread success has cemented its status as a "privileged scaffold" in medicinal chemistry—a molecular framework that is repeatedly found to provide high-affinity ligands for a variety of biological targets.
Table 1: Examples of FDA-Approved Drugs Featuring a Piperidine Scaffold
| Drug Name | Therapeutic Area |
| Ritalin (Methylphenidate) | ADHD |
| Fentanyl | Analgesic |
| Risperdal (Risperidone) | Antipsychotic |
| Claritin (Loratadine) | Antihistamine |
| Aricept (Donepezil) | Alzheimer's Disease |
The Strategic Role of Fluorine in Bioactive Molecules
The introduction of fluorine into drug candidates is a widely employed strategy in medicinal chemistry to enhance a molecule's pharmacological profile. nih.govnih.gov Despite its minimal steric footprint, being similar in size to a hydrogen atom, fluorine's high electronegativity imparts profound effects on the electronic properties of a molecule. smolecule.com
One of the most significant applications of fluorination is the modulation of metabolic stability. researchgate.netacs.org By replacing a hydrogen atom on an aromatic ring with fluorine, chemists can block sites susceptible to oxidative metabolism by cytochrome P450 enzymes, thereby increasing the drug's half-life. researchgate.net Furthermore, fluorine substitution can lower the pKa (a measure of basicity) of nearby nitrogen atoms, which can influence a compound's absorption, distribution, and target-binding affinity. scientificupdate.com This modification can also enhance membrane permeability and, in some cases, improve the binding affinity of a ligand to its target protein. nih.govnih.gov
Table 2: Key Physicochemical Effects of Fluorine Substitution in Medicinal Chemistry
| Property Affected | Consequence of Fluorination |
| Metabolic Stability | Blocks sites of oxidation, often increasing drug half-life. researchgate.net |
| Basicity (pKa) | Lowers the pKa of adjacent amines, affecting solubility and receptor interaction. scientificupdate.com |
| Binding Affinity | Can form favorable interactions (e.g., hydrogen bonds, dipole interactions) with target proteins. nih.gov |
| Lipophilicity | Increases lipophilicity, which can alter membrane permeability and biodistribution. researchgate.net |
| Conformation | Can influence the preferred shape of a molecule due to electronic effects. smolecule.com |
N 3 Fluorophenyl Piperidin 4 Amine: a Key Intermediate in Modern Research
Strategies for the Construction of the Piperidine Ring System
The piperidine scaffold is a ubiquitous structural motif in a vast number of pharmaceutical agents and natural products. acs.org Consequently, a diverse array of synthetic methods for its construction has been developed, ranging from classical cyclization reactions to modern transition-metal-catalyzed approaches. nih.gov
Reductive Amination Approaches to 4-Aminopiperidines
Reductive amination is a cornerstone of amine synthesis, valued for its efficiency and the ready availability of starting materials. researchgate.net This methodology is frequently employed for the synthesis of 4-aminopiperidine (B84694) derivatives, typically starting from a corresponding piperidin-4-one. The reaction proceeds through the in situ formation of an imine or enamine intermediate from the ketone and an amine, which is then reduced to the desired amine without being isolated. researchgate.netmasterorganicchemistry.com
A common strategy involves the reaction of an N-protected 4-piperidone (B1582916), such as N-Boc-4-piperidone or N-benzyl-4-piperidone, with an amine source. nih.govresearchgate.netchemicalbook.com For instance, the reductive amination of N-Boc-piperidin-4-one with an appropriate amine in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) is a widely used method. chemicalbook.comnih.gov Sodium triacetoxyborohydride is often preferred due to its mild nature and selectivity for imines over ketones. masterorganicchemistry.comnih.gov Other reducing agents, including sodium borohydride (B1222165) (NaBH₄) and sodium cyanoborohydride (NaBH₃CN), are also utilized. masterorganicchemistry.com Catalytic hydrogenation over palladium on carbon (Pd/C) is another effective method for the reduction step. google.comgoogle.com
The general synthetic sequence can be outlined as follows:
Reaction of an N-protected 4-piperidone with an amine to form an iminium ion intermediate.
In situ reduction of the iminium ion to yield the 4-aminopiperidine derivative.
Subsequent deprotection of the piperidine nitrogen if necessary for further functionalization. chemicalbook.com
This approach is highly modular, allowing for the introduction of various substituents on the 4-amino group, making it suitable for the generation of compound libraries. nih.gov
Cyclization Reactions in Piperidine Synthesis (e.g., Mannich, Aza-Michael, Radical, Alkene Cyclization)
Intramolecular and intermolecular cyclization reactions represent a powerful and diverse set of tools for constructing the piperidine ring. nih.gov These methods involve the formation of one or two new bonds to close the six-membered ring.
Mannich Reaction: The Mannich reaction and its variations are used to synthesize piperidinones and piperidines. One approach involves a one-pot organocatalytic direct Mannich reaction followed by reductive cyclization, which can yield functionalized piperidines with high enantioselectivity. rsc.org
Aza-Michael Addition: The intramolecular aza-Michael addition is another key strategy. This reaction involves the conjugate addition of an amine to an α,β-unsaturated carbonyl compound or other Michael acceptor to form the piperidine ring. nih.gov This method has been used to develop synthetic routes to cis-2,6-disubstituted 4-oxopiperidines. researchgate.net
Radical Cyclization: Radical-mediated cyclizations offer a complementary approach. For example, N-radical cyclization can be initiated using catalysts like copper or cobalt, or through electrolysis. nih.govnih.gov These reactions typically involve the cyclization of an amine radical onto a tethered alkene or other radical acceptor. nih.gov
Alkene Cyclization: The cyclization of amino-alkenes is a prominent method for piperidine synthesis. Transition metals, particularly gold and palladium, can catalyze the oxidative amination of unactivated alkenes to form substituted piperidines. nih.gov Another strategy is the reductive hydroamination/cyclization cascade of alkynes, which proceeds via an iminium ion intermediate that is subsequently reduced. mdpi.com
Transition-Metal Catalyzed Piperidine Formation
Transition-metal catalysis has significantly advanced the synthesis of piperidines, offering novel pathways with high efficiency and selectivity. nih.govdigitellinc.com
Hydrogenation of Pyridines: The catalytic hydrogenation of substituted pyridines is one of the most common methods for producing piperidines. nih.gov A variety of transition metals, including ruthenium, rhodium, iridium, and palladium, are effective catalysts for this transformation. nih.gov Recent developments have focused on achieving high stereoselectivity, which is crucial for pharmaceutical applications. nih.gov
Dearomatization: Transition metal-catalyzed heteroarene dearomatization provides a powerful entry to substituted piperidines. digitellinc.com This strategy allows for the conversion of readily available pyridine (B92270) derivatives into more complex, saturated heterocyclic systems.
Cycloaddition and Annulation Reactions: [4+2] and [5+1] annulation reactions catalyzed by transition metals like iridium and rhodium have been developed for piperidine synthesis. nih.govrsc.org For instance, a hydrogen-borrowing [5+1] annulation method involves two sequential iridium(III)-catalyzed cascades to form two new C-N bonds. nih.gov Rhodium-catalyzed asymmetric reductive Heck reactions of boronic acids with dihydropyridine (B1217469) derivatives have also been reported to produce 3-substituted tetrahydropyridines, which can be reduced to piperidines. acs.org
Installation of the 3-Fluorophenyl Moiety
Once the 4-aminopiperidine core is synthesized, the final key step is the introduction of the 3-fluorophenyl group onto the piperidine nitrogen. This is typically achieved through N-arylation reactions.
N-Arylation Techniques for Direct Coupling
Cross-coupling reactions are the most powerful and widely used methods for forming C-N bonds between an amine and an aryl group.
Buchwald-Hartwig Amination: The palladium-catalyzed Buchwald-Hartwig amination is a premier method for N-arylation. wikipedia.orglibretexts.org This reaction couples an amine with an aryl halide or triflate and is known for its broad substrate scope and functional group tolerance. wikipedia.org For the synthesis of this compound, this would involve coupling a suitably protected 4-aminopiperidine with a 3-fluoro-substituted aryl halide (e.g., 3-fluorobromobenzene) or triflate. organic-chemistry.org The reaction is catalyzed by a palladium source and a phosphine (B1218219) ligand, in the presence of a base. youtube.com
Ullmann Condensation: The Ullmann condensation is a copper-catalyzed N-arylation reaction. wikipedia.org While traditional Ullmann reactions required harsh conditions, modern protocols often use soluble copper catalysts with ligands, allowing the reaction to proceed under milder conditions. wikipedia.orgmdpi.com This method can be used to couple 4-aminopiperidine with an activated 3-fluoroaryl halide. jst.go.jpresearchgate.netencyclopedia.pub
Other C-N Bond Forming Reactions
Besides the major cross-coupling reactions, other methods can be considered for forming the C-N bond.
Nucleophilic Aromatic Substitution (SNAr): If the aromatic ring is sufficiently activated by strong electron-withdrawing groups, a direct nucleophilic aromatic substitution reaction may be possible. In the case of a 3-fluorophenyl group, additional activating groups on the ring would likely be necessary for the SNAr reaction with the piperidine nitrogen to occur under reasonable conditions.
The choice of synthetic strategy for this compound and its derivatives depends on factors such as the availability of starting materials, desired substitution patterns, and the need for stereochemical control. The modularity of these routes, particularly the combination of reductive amination and N-arylation, makes them highly amenable to the creation of diverse chemical libraries for drug discovery and development. nih.govnih.gov
Functionalization and Derivatization of the this compound Scaffold
The ability to selectively modify the this compound core structure is crucial for developing extensive compound libraries for structure-activity relationship (SAR) studies. These modifications can be systematically introduced at the piperidine nitrogen, various positions on the piperidine ring, and on the fluorophenyl group.
Modifications at the Piperidine Nitrogen Atom
The secondary amine of the piperidine ring in this compound is a prime site for functionalization. A common approach involves N-alkylation, where various alkyl or substituted alkyl groups are introduced. For instance, reductive amination of N-substituted 4-piperidones with benzhydrylamine is a known method for producing N-benzhydrylpiperidin-4-amine derivatives. researchgate.net This can be followed by further reactions, such as the introduction of a sulfonyl group. researchgate.net
Another strategy involves the use of protecting groups, such as the tert-butyloxycarbonyl (Boc) group, to facilitate other transformations. nih.gov For example, tert-butyl 4-(2-hydroxyethyl)piperidine-1-carboxylate can be converted to a bromide intermediate, which is then coupled with a thiol to form a Boc-protected piperidine intermediate. nih.gov The Boc group can then be removed using trifluoroacetic acid to yield the free amine, which is available for further derivatization. nih.gov
The piperidine nitrogen can also be incorporated into more complex ring systems. For example, one-pot intramolecular alkylations can lead to the formation of quinolizidine (B1214090) and indolizidine skeletons. nih.gov
Table 1: Examples of Reagents for Piperidine Nitrogen Modification
| Reagent/Method | Type of Modification | Reference |
| Alkyl halides | N-Alkylation | researchgate.net |
| Reductive amination | N-Alkylation | researchgate.net |
| Di-tert-butyl dicarbonate (B1257347) (Boc anhydride) | N-Protection | nih.gov |
| Trifluoroacetic acid | N-Deprotection | nih.gov |
| Intramolecular alkylation | Ring fusion | nih.gov |
Substitutions on the Piperidine Ring System
Modifications to the piperidine ring itself introduce further structural diversity. One approach is the dearomatization-hydrogenation of fluoropyridine precursors. nih.gov This method, using a rhodium(I) complex and pinacol (B44631) borane, allows for the highly diastereoselective synthesis of all-cis-(multi)fluorinated piperidines. nih.gov
Another method involves the stereoselective synthesis of substituted piperidin-4-ols through a gold-catalyzed cyclization of N-homopropargyl amides. nih.gov This yields cyclic imidates that can be reduced to α-amino ethers, which then undergo a Ferrier rearrangement to form piperidin-4-ones. These can be further reduced to the corresponding piperidin-4-ols. nih.gov This modular approach allows for the synthesis of various substituted piperidines with the nitrogen atom free for further derivatization. nih.gov
Additionally, the piperidine ring can be substituted with various functional groups. For example, the synthesis of (substituted phenyl) {4-[3-(piperidin-4-yl)propyl]piperidin-1-yl} methanone (B1245722) derivatives has been reported, where variations at the N-terminal of the piperidine led to compounds with an amide moiety. researchgate.net
Chemical Modifications of the Fluorophenyl Moiety
The fluorophenyl group of this compound can also be modified, although this is less commonly reported than modifications to the piperidine core. The fluorine atom itself influences the basicity and lipophilicity of the molecule. nih.gov
Strategies for modifying the aromatic ring often involve standard aromatic substitution reactions, though the presence of the fluorine atom can direct the position of new substituents. It is important to note that harsh reaction conditions can sometimes lead to hydrodefluorination, resulting in an undesired by-product without any fluorine substituents. nih.gov
Stereoselective and Asymmetric Synthesis of this compound Analogs
The synthesis of specific stereoisomers of this compound analogs is critical, as different isomers can have vastly different biological activities.
Enantioselective Methodologies
Enantioselective synthesis aims to produce a single enantiomer of a chiral compound. A rhodium-catalyzed asymmetric reductive Heck reaction of arylboronic acids with phenyl pyridine-1(2H)-carboxylate provides a route to 3-substituted tetrahydropyridines with high enantioselectivity. organic-chemistry.orgsemanticscholar.org Subsequent reduction yields enantioenriched 3-piperidines. organic-chemistry.orgacs.org
Another approach involves the enantioselective cyanidation of fluorosubstituted amines using a chiral copper(II) catalyst. mdpi.comnih.gov The resulting aminonitriles undergo cyclization to form chiral piperidines. mdpi.comnih.gov Chiral sulfinyl imines can also be used to prepare homopropargylic amines with excellent enantiomeric excess, which can then be used in a modular synthesis of substituted piperidines. nih.gov
Diastereoselective Approaches
Diastereoselective synthesis focuses on creating a specific diastereomer when multiple stereocenters are present. A rhodium-catalyzed dearomatization-hydrogenation of fluoropyridines has been shown to produce all-cis-(multi)fluorinated piperidines in a highly diastereoselective manner. nih.gov
The diastereoselective synthesis of trans-4-arylpiperidine-3-carboxylic acid and its derivatives has also been described, starting from 4-aryl-1,4-dihydropyridine. researchgate.net Additionally, a one-pot synthesis of piperidin-4-ols via a sequential gold-catalyzed cyclization, chemoselective reduction, and spontaneous Ferrier rearrangement demonstrates excellent diastereoselectivity in the ring formation step. nih.gov
Table 2: Stereoselective Synthetic Approaches
| Method | Stereoselectivity | Key Features | Reference |
| Rh-catalyzed asymmetric reductive Heck reaction | Enantioselective | High yield and enantioselectivity for 3-substituted piperidines. | organic-chemistry.orgsemanticscholar.org |
| Enantioselective cyanidation | Enantioselective | Uses a chiral copper(II) catalyst. | mdpi.comnih.gov |
| Chiral sulfinyl imines | Enantioselective | Produces chiral homopropargylic amines as intermediates. | nih.gov |
| Rh-catalyzed dearomatization-hydrogenation | Diastereoselective | Yields all-cis-(multi)fluorinated piperidines. | nih.gov |
| Gold-catalyzed cyclization/Ferrier rearrangement | Diastereoselective | One-pot synthesis of piperidin-4-ols. | nih.gov |
Investigation of Molecular Targets and Ligand-Receptor Interactions
Detailed investigations into the ligand-receptor interactions and molecular targets of this compound are not available in the current body of scientific literature. The following subsections outline the specific areas where data is lacking.
Transporter Modulation (e.g., Dopamine (B1211576) Transporter, Serotonin (B10506) Transporter, Equilibrative Nucleoside Transporters)
The modulatory effects of this compound on key neurotransmitter and nucleoside transporters have not been specifically characterized. Although numerous studies have investigated various piperidine derivatives for their activity at the dopamine and serotonin transporters, this specific compound is not among those reported. nih.govnih.gov Likewise, research into inhibitors of equilibrative nucleoside transporters has explored different chemical scaffolds. polyu.edu.hk
Ion Channel Interactions (e.g., N-methyl-D-aspartate Receptor)
There is no available data on the interaction of this compound with ion channels, including the N-methyl-D-aspartate (NMDA) receptor.
Cellular and Mechanistic Insights into this compound Activity
Due to the lack of primary research on the molecular targets of this compound, there is consequently no information regarding its downstream cellular effects.
Elucidation of Intracellular Signaling Cascades
No studies have been published that elucidate the intracellular signaling cascades modulated by this compound. The investigation of signaling pathways, such as the PI3K/Akt/mTOR pathway, has been conducted on other piperidine-containing compounds, but not on this compound. rhhz.net
Assessment of Target Engagement and Selectivity
The target engagement and selectivity of compounds containing the N-(3-fluorophenyl)piperidine core have been explored in the context of kinase inhibition, a key area in modern drug discovery.
Notably, a derivative, (S)-5-(3-Fluorophenyl)-N-(piperidin-3-yl)-3-ureidothiophene-2-carboxamide (AZD7762), has been identified as a potent inhibitor of Checkpoint Kinase 1 (CHK1). acs.org The design of this inhibitor was guided by a structure-based approach, targeting the ribose-binding pocket of the kinase. The protonated piperidine nitrogen of the molecule forms crucial polar interactions at the edge of this pocket, which explains the preference for cyclic amines in this position. acs.org The S-enantiomer demonstrated significantly higher potency (IC50 = 0.008 µM) compared to the R-enantiomer (IC50 = 0.17 µM), highlighting the stereochemical importance for target engagement. acs.org This compound was optimized for selectivity against other kinases, such as CDK1. acs.org
In a different study, N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide was developed as a selective, orally active inhibitor of Aurora kinase B (AURKB). nih.gov This compound emerged from a series of quinazoline (B50416) derivatives designed for improved cell membrane penetration and demonstrated sub-nanomolar activity in enzymatic assays. nih.gov
Another class of analogs, 4-anilinopyrimidine derivatives, have been investigated for their kinase inhibitory profiles. N-phenyl-N'-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives, which incorporate a similar structural element, were found to selectively target members of the class III receptor tyrosine kinase family. researchgate.net
The table below summarizes the target engagement and selectivity for analogs of this compound.
| Compound/Analog Class | Primary Target(s) | Key Findings |
| (S)-5-(3-Fluorophenyl)-N-(piperidin-3-yl)-3-ureidothiophene-2-carboxamide (AZD7762) | Checkpoint Kinase 1 (CHK1) | Potent inhibition with a preference for the S-enantiomer; designed for selectivity over CDK1. acs.org |
| N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide | Aurora Kinase B (AURKB) | Orally active, selective inhibitor with sub-nanomolar enzymatic activity. nih.gov |
| N-phenyl-N'-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives | Class III Receptor Tyrosine Kinases | Demonstrated subfamily selectivity for this kinase family. researchgate.net |
Anti-Proliferative and Cytostatic Effects in Cellular Models
The kinase-inhibiting properties of this compound analogs translate into significant anti-proliferative and cytostatic effects in various cancer cell lines.
The CHK1 inhibitor, AZD7762, has been shown to strongly potentiate the efficacy of DNA-damaging agents in preclinical models, a key strategy in cancer therapy. acs.org Similarly, the selective AURKB inhibitor N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide demonstrated efficacy in human cancer-derived cells. nih.gov
Fluorinated (3E,5E)-3,5-bis(benzylidene)piperidin-4-one curcuminoids, which are structurally related, have also been evaluated for their anti-cancer properties. The bis-3-fluoro-4-methoxyphenyl and bis-3,4-difluorophenyl N-acryloyl derivatives, in particular, displayed high anti-proliferative activities against pancreatic carcinoma cell lines (MiaPaCa-2 and Panc-1), with IC50 values in the low nanomolar range. nih.gov These compounds were found to be more active than the reference anticancer drug irinotecan. nih.gov
Furthermore, a series of (substituted phenyl){4-[3-(piperidin-4-yl)propyl]piperidin-1-yl}methanone derivatives were synthesized to explore their anticancer effects. The most active compound in this series, which featured a nitro and fluoro substitution on the phenyl ring, potently inhibited the growth of human leukemia cells (K562 and Reh) and was shown to induce apoptosis. nih.gov
The table below presents the anti-proliferative activity of various analogs.
| Analog/Derivative | Cancer Cell Line(s) | Activity |
| N-acryloyl-3,5-bis((3-fluoro-4-methoxyphenyl)methylene)piperidin-4-one | MiaPaCa-2, Panc-1 (Pancreatic) | High anti-proliferative activity, more potent than irinotecan. nih.gov |
| N-acryloyl-3,5-bis((3,4-difluorophenyl)methylene)piperidin-4-one | MiaPaCa-2, Panc-1 (Pancreatic) | High anti-proliferative activity, more potent than irinotecan. nih.gov |
| (4-fluoro-2-nitrophenyl)(4-(3-(piperidin-4-yl)propyl)piperidin-1-yl)methanone | K562, Reh (Leukemia) | Potent growth inhibition and induction of apoptosis. nih.gov |
| (S)-5-(3-Fluorophenyl)-N-(piperidin-3-yl)-3-ureidothiophene-2-carboxamide (AZD7762) | Various human cancer cell lines | Potentiates the efficacy of DNA-damaging agents. acs.org |
| N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide | Human cancer-derived cells | Demonstrated efficacy in cellular models. nih.gov |
Preclinical Efficacy and Therapeutic Potential of this compound Analogs
Evaluation in Oncological Models (e.g., Non-Small Cell Lung Cancer, ALK/ROS1 Positive Cancers)
Analogs of this compound have shown promise in preclinical oncological models. The orally active AURKB inhibitor, N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide, demonstrated efficacy at low doses in a mouse xenograft model. nih.gov The CHK1 inhibitor AZD7762 has also shown significant potentiation of chemotherapy in various preclinical models. acs.org
In the context of specific cancer types, piperidin-4-one analogs have been investigated through in silico studies as potential inhibitors of anaplastic lymphoma kinase (ALK), a key target in certain types of non-small cell lung cancer. bldpharm.com Additionally, piperidine derivatives have been reported to exhibit cytotoxic effects against K-562 leukemia cells. nih.gov
Assessment in Central Nervous System (CNS) Disorders (e.g., Antipsychotic Potential, Neuroprotection)
The piperidine scaffold is a well-established pharmacophore for CNS-acting agents. bldpharm.com Analogs of this compound have been evaluated for their potential in treating CNS disorders.
A series of 4-[2-[Bis(4-fluorophenyl)methoxy]ethyl]piperidines were studied for their ability to bind to the dopamine transporter (DAT), a target relevant to several neurological and psychiatric conditions. mdpi.com These compounds were developed as analogs of GBR 12909, a high-affinity ligand for the DAT. mdpi.com
In another line of research, 4-hydroxypiperidine (B117109) derivatives have been explored as non-imidazole histamine (B1213489) H3 receptor (H3R) antagonists. H3R antagonists are of interest for treating neurological disorders by enhancing the release of various neurotransmitters. One such compound, after parenteral administration, was shown to cross the blood-brain barrier and affect histamine and noradrenaline concentrations in the rat brain.
Antimicrobial and Antiviral Activity Assessments (e.g., Antimalarial, HSV-1, CVB-2)
Derivatives of this compound have demonstrated a range of antimicrobial and antiviral activities.
A study on 3-phenylpiperidine-2,6-dione derivatives found that a fluorophenyl-substituted analog was active against Herpes Simplex Virus-1 (HSV-1) and Coxsackievirus B2 (CVB-2). nih.gov The 50% cytotoxic concentration (CC50) of this compound in Vero-76 cells was determined to be 92 μM. nih.gov
The broader class of piperidin-4-one derivatives has been noted for its bactericidal and fungicidal activities. nih.gov Synthesized thiosemicarbazone derivatives of 2,6-diaryl-3-methyl-4-piperidones exhibited significant antimicrobial activity when compared to standard drugs like ampicillin (B1664943) and terbinafine. nih.gov The literature also contains numerous examples of N-substituted piperazine (B1678402) and piperidine derivatives with documented antibacterial and antifungal properties. nih.govresearchgate.net
Anti-inflammatory and Analgesic Properties
The therapeutic potential of this compound analogs extends to the treatment of pain and inflammation.
A series of 4-[4–chloro-3-(trifluoromethyl)-phenyl]-4-piperidinol derivatives were synthesized and evaluated for their analgesic action using the hot plate method in mice. nih.gov Several of these compounds displayed potent analgesic efficacy, depressing both peripherally and centrally mediated pain. nih.gov The structural similarity of piperidine analogs to potent opioid analgesics like pethidine has driven research in this area.
In the realm of anti-inflammatory research, N-phenyl piperazine derivatives have been evaluated for their ability to inhibit α-amylase and act as anti-inflammatory agents. Similarly, novel imine derivatives of piperidin-4-one have been synthesized and reported to possess both antioxidant and anti-inflammatory properties.
Structure Activity Relationship Sar Studies of N 3 Fluorophenyl Piperidin 4 Amine Derivatives
The Role of Fluorine Substitution in Modulating Biological Activity
The location of the fluorine atom on the phenyl ring—ortho (2-position), meta (3-position), or para (4-position)—can significantly alter the pharmacological profile of N-phenylpiperidin-4-amine derivatives. Law enforcement and forensic laboratories have identified fentanyl analogues with ortho-, meta-, and para-fluoro substitutions on the aniline (B41778) ring, suggesting that all three positional isomers can serve as precursors to biologically active compounds. federalregister.govfederalregister.gov This implies that the placement of fluorine is a critical variable in determining the ultimate potency and receptor interaction of the resulting molecules. federalregister.gov The use of these varied precursors allows for the creation of a diverse range of fentanyl analogues by simply moving the fluorine atom around the aniline ring. federalregister.gov
Table 1: Positional Isomers of Fluoro-N-phenylpiperidin-4-amine This table illustrates the different positional isomers of fluorine on the phenyl ring.
| Compound Name | Fluorine Position | Structure |
|---|---|---|
| N-(2-fluorophenyl)piperidin-4-amine | ortho (2-position) | |
| N-(3-fluorophenyl)piperidin-4-amine | meta (3-position) | |
| N-(4-fluorophenyl)piperidin-4-amine | para (4-position) |
Fluorine is the most electronegative element, and its incorporation into the phenyl ring exerts a powerful inductive (electron-withdrawing) effect. This can significantly lower the pKa of the nearby secondary amine, making it less basic. nih.gov This modulation of basicity can, in turn, influence the compound's lipophilicity at physiological pH, affecting its ability to cross cell membranes and the blood-brain barrier. nih.gov
While fluorine is relatively small (similar in size to a hydrogen atom), its steric profile can still influence how the molecule fits into a receptor's binding pocket. The specific placement of the fluorine atom can either facilitate or hinder optimal binding conformations, thereby impacting potency and selectivity.
Impact of Piperidine (B6355638) Ring Substituents on Potency and Selectivity
Modifications to the piperidine ring itself, both at the ring's nitrogen (N1 position) and at the 4-amino group, are crucial for tuning the pharmacological properties of these derivatives.
The piperidine ring typically adopts a stable chair conformation. The substituents—the N-(3-fluorophenyl)amino group at the C4 position and any group on the piperidine nitrogen at the N1 position—can exist in either an axial or equatorial orientation. The energetic preference for the equatorial position minimizes steric hindrance and is generally the more stable conformation. The conformational rigidity of the piperidine ring is considered a favorable feature for receptor binding, as it reduces the entropic penalty upon binding. federalregister.gov The orientation of the aryl group is a key factor that can dictate the strength of the interaction with a biological target.
The nitrogen atom of the piperidine ring is a common site for modification to explore SAR. Introducing different substituents at this position can dramatically alter a compound's biological activity. For instance, in a series of related piperidine derivatives, variations at the N-terminal of the piperidine led to a set of compounds with varying antiproliferative activity against leukemia cells. nih.gov This highlights the critical role of the N-substituent in defining the molecule's interaction with its target. The nature of the substituent (e.g., alkyl, acyl, benzyl) can influence potency, selectivity, and physicochemical properties like solubility and lipophilicity.
Table 2: Effect of N-Substitution on Antileukemic Activity of Piperidine Derivatives Data adapted from studies on related piperidine frameworks showing the impact of N-substitution. nih.gov
| Compound ID | N-Substituent on Piperidine | Observed Biological Activity |
|---|---|---|
| Derivative 3a | Aryl carboxamide with nitro and fluoro groups | Most potent; induced apoptosis in K562 & Reh cells |
| Derivative 3d | Substituted aryl carboxamide | Moderate antiproliferative activity |
| Derivative 3e | Substituted aryl carboxamide | Moderate antiproliferative activity |
| Derivative 3h | Different aryl carboxamide | Less potent than 3a |
Compound Index
Optimization Strategies through Bioisosteric Replacements
Bioisosteric replacement is a fundamental strategy in medicinal chemistry aimed at modifying the physicochemical and pharmacological properties of a lead compound by substituting one atom or group with another that has similar steric or electronic characteristics. cambridgemedchemconsulting.com This approach is instrumental in enhancing potency, selectivity, metabolic stability, and other pharmacokinetic parameters of drug candidates. In the context of this compound derivatives, bioisosteric replacements can be systematically applied to its core structural components: the 3-fluorophenyl ring, the piperidine core, and the amine linker.
Phenyl Ring Modifications: The 3-fluorophenyl group is a common starting point for bioisosteric modifications. The fluorine atom itself can be considered a bioisostere of a hydrogen atom, offering altered electronic properties without a significant increase in size. cambridgemedchemconsulting.com Further modifications could involve replacing the phenyl ring with various heteroaromatic rings such as pyridine (B92270), thiophene, or pyrazole. cambridgemedchemconsulting.comnih.gov For instance, replacing the phenyl ring with a pyridyl group introduces a nitrogen atom, which can act as a hydrogen bond acceptor and potentially alter the compound's solubility and target interactions. cambridgemedchemconsulting.com The choice of heterocycle and its substitution pattern can fine-tune the electronic and steric profile of the molecule.
Piperidine Core Analogs: The piperidine ring, a saturated heterocycle, is a versatile scaffold in many biologically active compounds. nih.gov Bioisosteric replacements for the piperidine core can include other cyclic amines like piperazine (B1678402) or morpholine. nih.gov The introduction of an additional heteroatom in piperazine can influence the compound's basicity and potential for hydrogen bonding. nih.gov A notable bioisosteric replacement for piperidine is 1-azaspiro[3.3]heptane, which has been successfully used as a piperidine mimic in drug design. enamine.net Furthermore, conformationally restricted analogs, such as bicyclic amines, can be employed to lock the molecule into a specific bioactive conformation, potentially increasing affinity and selectivity for its biological target.
The following table summarizes potential bioisosteric replacements for different parts of the this compound scaffold.
| Original Moiety | Bioisosteric Replacement Examples | Potential Impact |
| 3-Fluorophenyl | Pyridyl, Thienyl, Pyrazolyl, Bicyclo[1.1.1]pentane | Altered electronics, hydrogen bonding capacity, and metabolic stability |
| Piperidine | Piperazine, Morpholine, 1-Azaspiro[3.3]heptane, Bicyclic amines | Modified basicity, conformational rigidity, and target interactions |
| Amine Linker | Amide, Sulfonamide, Reverse Amide | Changed hydrogen bonding properties, electronic distribution, and metabolic stability |
| Fluorine | Chlorine, Methyl, Cyano, Hydroxyl | Modified electronics, lipophilicity, and metabolic profile |
Development of Pharmacophores based on this compound Derivatives
A pharmacophore model represents the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity. The development of pharmacophore models for this compound and its derivatives is a critical step in understanding their mechanism of action and in designing new, more potent, and selective compounds. These models are typically generated from a set of active compounds and serve as a 3D query for virtual screening of chemical databases to identify novel scaffolds.
For N-phenylpiperidin-4-amine derivatives, which share a common scaffold with the title compound, pharmacophore models have been successfully developed, particularly in the context of chemokine receptor 5 (CCR5) antagonists for HIV-1 entry inhibition. nih.govnih.gov A typical pharmacophore model for this class of compounds consists of several key features:
Hydrogen Bond Acceptors (HBA): These are crucial for interaction with specific amino acid residues in the target protein. In derivatives of this compound, the nitrogen atom of the piperidine ring and potentially the fluorine atom on the phenyl ring can act as hydrogen bond acceptors.
Hydrogen Bond Donors (HBD): The amine proton is a key hydrogen bond donor.
Hydrophobic/Aromatic Features (HY/AR): The fluorophenyl ring and the aliphatic part of the piperidine ring contribute to hydrophobic interactions within the binding pocket of the target protein.
Positive Ionizable Feature (PI): The protonated piperidine nitrogen at physiological pH provides a key electrostatic interaction.
A study on piperidine- and piperazine-based CCR5 antagonists resulted in a highly predictive five-feature pharmacophore model, comprising two hydrogen bond acceptors and three hydrophobic features. nih.gov This model demonstrated a high correlation between predicted and actual activity and was successfully validated using a diverse set of known CCR5 antagonists. nih.gov
The general features of a pharmacophore model for this compound derivatives can be summarized in the table below.
| Pharmacophore Feature | Corresponding Structural Element | Type of Interaction |
| Aromatic Ring | 3-Fluorophenyl group | π-π stacking, hydrophobic interactions |
| Hydrogen Bond Acceptor | Piperidine nitrogen, Fluorine atom | Hydrogen bonding |
| Hydrogen Bond Donor | Amine hydrogen | Hydrogen bonding |
| Positive Ionizable | Protonated piperidine nitrogen | Electrostatic interaction |
| Hydrophobic | Piperidine ring alkyl chain | Hydrophobic interactions |
Such pharmacophore models are instrumental in virtual screening campaigns to identify novel compounds with the desired biological activity. For instance, a validated pharmacophore model can be used to search large chemical libraries for molecules that match the defined 3D arrangement of features. nih.gov The identified "hits" can then be subjected to further computational analysis, such as molecular docking and molecular dynamics simulations, to predict their binding affinity and interaction patterns with the target protein. nih.gov This structure-based drug design approach, guided by pharmacophore models, significantly accelerates the discovery of new and effective therapeutic agents based on the this compound scaffold.
Computational and Theoretical Investigations of N 3 Fluorophenyl Piperidin 4 Amine
Molecular Modeling and Docking Studies for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial for understanding the interactions between a ligand, such as N-(3-fluorophenyl)piperidin-4-amine, and its potential protein targets.
While specific docking studies on this compound are not extensively documented in publicly available literature, the principles of such investigations can be inferred from studies on analogous compounds. For instance, research on other substituted N-phenylpiperidine derivatives often involves docking these molecules into the active sites of various receptors to elucidate their binding modes. These studies typically reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, that are critical for binding affinity and selectivity.
A hypothetical docking study of this compound would involve preparing the 3D structure of the molecule and docking it into the binding pockets of various known and predicted biological targets. The fluorine atom on the phenyl ring, being a strong electron-withdrawing group, could play a significant role in modulating the electronic and steric properties of the molecule, thereby influencing its interactions with amino acid residues in the target protein. The piperidine (B6355638) ring can adopt different conformations (e.g., chair, boat), and the amine group can act as a hydrogen bond donor or acceptor, all of which are critical parameters in docking simulations.
Interactive Table: Potential Interacting Residues in a Hypothetical Docking Study.
| Interaction Type | Potential Amino Acid Residues | Role of this compound Moiety |
| Hydrogen Bond | Asp, Glu, Ser, Thr, Asn, Gln | Piperidine nitrogen, amine group |
| Hydrophobic Interaction | Leu, Ile, Val, Phe, Trp | Phenyl ring, piperidine ring |
| Pi-Stacking | Phe, Tyr, Trp, His | Fluorophenyl ring |
| Halogen Bond | Electron-rich atoms (e.g., O) | Fluorine atom |
Molecular Dynamics Simulations for Dynamic Binding Mode Elucidation
Molecular dynamics (MD) simulations provide a dynamic view of the ligand-target complex, offering insights that are not apparent from static docking poses. These simulations model the movement of atoms and molecules over time, allowing for the assessment of the stability of the binding pose and the flexibility of both the ligand and the protein.
For this compound, an MD simulation would typically follow a molecular docking study. The most promising docked poses would be subjected to simulation in a solvated environment that mimics physiological conditions. The simulation would track the trajectory of the ligand within the binding site, revealing the stability of key interactions and potentially identifying alternative binding modes. This information is invaluable for understanding the mechanism of action and for guiding the design of more potent and selective analogs. Studies on other piperidine derivatives have demonstrated the utility of MD simulations in confirming the stability of ligand-protein interactions and in revealing the role of water molecules in mediating these interactions. nih.govmdpi.com
Quantum Chemical Calculations to Characterize Electronic Structure and Reactivity
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are employed to investigate the electronic properties of a molecule. nih.gov These calculations can provide a wealth of information about the structure, stability, and reactivity of this compound.
Key parameters that can be calculated include the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential (MEP). The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability. A smaller energy gap suggests that the molecule is more reactive. The MEP map provides a visual representation of the charge distribution, highlighting regions that are likely to be involved in electrostatic interactions. For this compound, these calculations would shed light on how the fluorine substitution affects the electronic properties of the phenyl ring and the piperidine moiety, which in turn influences its binding affinity and reactivity. Research on other piperidine derivatives has successfully used DFT to correlate calculated electronic parameters with experimental biological activities. nih.govresearchgate.net
In Silico Prediction of Biological Activity Spectra and Target Identification
In the absence of extensive experimental data, in silico predictive tools can be used to forecast the biological activity spectrum of a compound and to identify its most probable biological targets.
Application of Predictive Algorithms (e.g., PASS, SwissTargetPrediction)
Predictive algorithms such as PASS (Prediction of Activity Spectra for Substances) and SwissTargetPrediction are valuable tools in early-stage drug discovery. way2drug.comclinmedkaz.org These programs use the chemical structure of a compound to predict its biological activities based on the activities of structurally similar compounds in their databases.
A PASS prediction for this compound would generate a list of potential biological activities, each with a corresponding probability of being active (Pa) or inactive (Pi). way2drug.com This can help to prioritize experimental testing.
Similarly, SwissTargetPrediction can identify the most likely protein targets for a given molecule. By inputting the structure of this compound, the tool would generate a ranked list of potential targets, providing a starting point for molecular docking and other experimental validation studies.
Interactive Table: Hypothetical SwissTargetPrediction Results for this compound.
| Target Class | Representative Targets | Predicted Probability |
| G-protein coupled receptors | Dopamine (B1211576) receptors, Serotonin (B10506) receptors, Opioid receptors | High |
| Enzymes | Monoamine oxidase, Cytochrome P450 enzymes | Moderate |
| Ion channels | Voltage-gated sodium channels, Potassium channels | Moderate |
| Transporters | Dopamine transporter, Serotonin transporter | Moderate |
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. While a QSAR study cannot be performed on a single compound, this compound could be included in a dataset of structurally related compounds to develop a QSAR model.
In a typical QSAR study of N-phenylpiperidin-4-amine derivatives, various molecular descriptors would be calculated for each compound. These descriptors quantify different aspects of the molecular structure, such as steric, electronic, and hydrophobic properties. Statistical methods, such as multiple linear regression or partial least squares, are then used to build a model that correlates these descriptors with the observed biological activity. nih.govnih.gov A robust QSAR model can be used to predict the activity of new, untested compounds and to guide the design of more potent analogs. For instance, a QSAR model might reveal that a certain substitution pattern on the phenyl ring is crucial for high activity, providing a clear direction for further chemical synthesis. Several QSAR studies on 4-phenylpiperidine (B165713) and related structures have successfully identified key structural features for their biological activities. nih.govnih.gov
Future Perspectives and Research Directions for N 3 Fluorophenyl Piperidin 4 Amine
Development of Advanced Synthetic Methodologies
The synthesis of N-(3-fluorophenyl)piperidin-4-amine and its derivatives is crucial for enabling extensive structure-activity relationship (SAR) studies. Future research will likely focus on developing more efficient, stereoselective, and scalable synthetic routes.
Current and emerging strategies include:
Reductive Amination : A primary method involves the reductive amination of a suitable N-protected-4-piperidone with 3-fluoroaniline. This well-established method is versatile and can be used to synthesize a variety of substituted N-benzhydrylpiperidin-4-amine derivatives. researchgate.net
Asymmetric Hydrogenation : For creating chiral centers, as is often required for potent and selective drugs, asymmetric hydrogenation of a fluoroenamide derived from the corresponding pyridine (B92270) can be employed. scientificupdate.com This approach avoids direct stereoselective fluorination, which can be challenging. scientificupdate.com
Enzymatic Transamination : Biocatalysis offers a highly stereoselective alternative. The use of transaminase enzymes in a dynamic asymmetric transamination of a fluoroketone can produce the desired amine with high enantiomeric excess. scientificupdate.com For instance, an optimized process using a specific transaminase enzyme (ATA-3) achieved a 66% yield with a 15:1 diastereomeric ratio and 96% enantiomeric excess for a related syn-3-fluoro-4-aminopiperidine intermediate. scientificupdate.com
Multi-step Synthesis from Complex Precursors : Other routes may involve multi-step sequences starting from materials like piperidin-4-one hydrochloride or utilizing Grignard reagents to construct the core structure. researchgate.netgoogle.com A process for preparing 4-amino-4-phenylpiperidines involves treating a protected piperidone with an alkali metal cyanide, followed by an amine and a Grignard reaction. google.com
| Synthetic Methodology | Description | Key Advantages | Reference |
|---|---|---|---|
| Reductive Amination | Reaction of a piperidone ketone with an amine (3-fluoroaniline) in the presence of a reducing agent. | Versatile, widely applicable for creating substituted amine derivatives. | researchgate.net |
| Asymmetric Hydrogenation | Stereoselective reduction of a fluoroenamide precursor to introduce chirality. | High stereoselectivity, avoids difficult fluorination steps. | scientificupdate.com |
| Enzymatic Transamination | Use of transaminase enzymes to convert a ketone to a chiral amine. | Excellent stereoselectivity (high ee and dr), environmentally friendly. | scientificupdate.com |
| Grignard Reaction Sequence | A multi-step process involving cyanide addition and a Grignard reaction with a phenylmagnesium halide. | Allows for the construction of the 4-phenyl-4-amino piperidine (B6355638) core. | google.com |
Exploration of Polypharmacology and Multi-Target Ligand Design
Polypharmacology, the concept of a single drug interacting with multiple targets, is a growing paradigm in drug discovery, particularly for complex diseases. The this compound scaffold is well-suited for the design of multi-target-directed ligands (MTDLs).
The core structure can be elaborated to interact with various biological targets. For example, derivatives of the piperidine scaffold have been investigated for:
Motilin Receptors : The derivative N-(3-fluorophenyl)-1-[(4-([(3S)-3-methyl-1-piperazinyl]methyl)phenyl)acetyl]-4-piperidinamine (GSK962040) was developed as a potent motilin receptor agonist. nih.govresearchgate.net This demonstrates that modifications to the piperidine nitrogen can yield highly specific and potent ligands for G-protein coupled receptors. nih.govresearchgate.net
Alzheimer's Disease Targets : Piperidine-based scaffolds are being explored for the management of Alzheimer's disease by simultaneously targeting multiple pathological factors. nih.gov Research has shown that derivatives can be designed to inhibit cholinesterases (AChE), beta-secretase 1 (BACE1), and the aggregation of amyloid-beta (Aβ) peptides. nih.gov
Antiviral Activity : N-arylmethyl substituted piperidine-linked aniline (B41778) derivatives have shown moderate to potent activity against wild-type HIV-1. researchgate.net
Kinase Inhibition : The piperidine core is a common feature in patented kinase inhibitors, suggesting its utility as a scaffold for targeting these crucial enzymes in cancer and inflammatory diseases. googleapis.com
| Potential Target Class | Example Application | Rationale for Scaffold | Reference |
|---|---|---|---|
| GPCRs (e.g., Motilin Receptor) | Prokinetic agents for gastrointestinal disorders. | The piperidine nitrogen allows for substitutions that can target the orthosteric or allosteric sites of receptors. | nih.govresearchgate.net |
| Enzymes (e.g., AChE, BACE1) | Multi-target agents for Alzheimer's disease. | The scaffold allows for the incorporation of different pharmacophores to interact with multiple enzyme active sites. | nih.gov |
| Viral Proteins (e.g., HIV RT) | Anti-HIV agents. | Piperidine-linked anilines have demonstrated activity against HIV-1 reverse transcriptase. | researchgate.net |
| Protein Kinases | Anticancer and anti-inflammatory agents. | The rigid piperidine ring can serve as a central scaffold to orient functional groups toward the ATP-binding pocket of kinases. | googleapis.com |
Translational Research and Advanced Preclinical Characterization
Translating a promising compound from the laboratory to clinical use requires extensive preclinical characterization. Future research on this compound derivatives will need to follow a rigorous translational path.
The clinical candidate GSK962040, which is a derivative of the core compound, serves as an excellent case study. Its preclinical development involved:
In Vitro Potency : It demonstrated excellent activity at the recombinant human motilin receptor and agonist activity in native rabbit motilin receptors, causing potentiation of muscle contractions in isolated gastric tissue. nih.govresearchgate.net
Pharmacokinetics : The compound showed highly promising pharmacokinetic profiles in both rat and dog models. nih.govresearchgate.net This is a critical step to ensure the drug can reach its target in the body and persist for a sufficient duration.
In Vivo Efficacy : Further profiling in an in vivo model of gastrointestinal transit in rabbits confirmed its functional effects. nih.govresearchgate.net
Human Tissue Studies : Characterization was also performed using human native tissue, providing a crucial link between animal models and human physiology. nih.govresearchgate.net
This comprehensive preclinical package, combining in vitro, in vivo, and ex vivo studies, ultimately led to the selection of GSK962040 as a clinical candidate. nih.govresearchgate.net Any new derivative of this compound would need to undergo a similar battery of tests to establish its potential for human use.
| Preclinical Study Type | Example (from GSK962040) | Purpose | Reference |
|---|---|---|---|
| In Vitro Receptor Binding/Activity | Activity at recombinant human motilin receptor. | To confirm the compound interacts with the intended target and to quantify its potency. | nih.govresearchgate.net |
| Ex Vivo Tissue Assays | Contraction of isolated rabbit gastric antrum tissue. | To assess the compound's functional effect in a biologically relevant tissue environment. | nih.govresearchgate.net |
| Pharmacokinetics (PK) | PK profiling in rats and dogs. | To understand the absorption, distribution, metabolism, and excretion (ADME) of the compound. | nih.govresearchgate.net |
| In Vivo Pharmacodynamics (PD) | Gastrointestinal transit model in rabbits. | To demonstrate that the compound has the desired physiological effect in a living organism. | nih.govresearchgate.net |
| Human Tissue Profiling | Studies on human native tissue. | To bridge the data from animal models to human physiology before clinical trials. | nih.govresearchgate.net |
Intellectual Property and Patent Landscape Analysis of the Chemical Compound
The intellectual property (IP) landscape for a chemical scaffold is a strong indicator of its perceived value in drug development. While patents for the specific compound this compound may be narrow, the broader class of N-phenyl-4-aminopiperidines is frequently featured in the patent literature.
An analysis of the patent landscape reveals that this chemical class is being actively pursued for various therapeutic applications:
Analgesics and Anesthetics : Patents have been filed for 4-phenyl-4-[N-(phenyl)amido] piperidine derivatives, a closely related class, for their analgesic and anesthetic properties. justia.com This builds on the legacy of fentanyl and its analogs, which feature a similar core structure.
Kinase Inhibitors : The piperidine scaffold is a component of compounds claimed in patents for kinase inhibitors, highlighting its importance in oncology and immunology research. googleapis.com
GPCR Modulators : As seen with the motilin receptor agonist GSK962040, derivatives are patented for their ability to modulate G-protein coupled receptors. nih.govresearchgate.net
General Chemical Space : Chemical compound databases show that patents are available for the N-(4-fluorophenyl)piperidin-4-amine structure, indicating that companies are claiming this scaffold as part of a broader chemical space for potential future development. nih.gov
Future research must navigate this existing IP space. Opportunities may lie in developing derivatives with novel substitutions that fall outside the claims of existing patents or by identifying entirely new therapeutic applications for the scaffold.
| Patent Area | Therapeutic Application | Significance | Reference |
|---|---|---|---|
| N-(4-piperidinyl)-N-phenylamides | Analgesia | Demonstrates the long-standing interest in this core for developing pain therapeutics. | google.com |
| 4-Phenyl-4-[N-(phenyl)amido] piperidines | Analgesia and Anesthesia | Highlights the value of the 4-aryl-4-amino piperidine structure in CNS applications. | justia.com |
| Pyrazolopyridine Derivatives | Kinase Inhibition | Shows the versatility of the piperidine ring as a scaffold in modern drug design for targets like kinases. | googleapis.com |
| Motilin Receptor Agonists | Gastrointestinal Motility | Indicates the utility of the scaffold for creating specific GPCR modulators for non-CNS disorders. | nih.govresearchgate.net |
Q & A
Q. What are the recommended synthetic routes for N-(3-fluorophenyl)piperidin-4-amine, and how do reaction conditions influence yield and purity?
Q. How can computational chemistry (e.g., DFT) predict the reactivity and electronic properties of this compound?
Q. What strategies resolve contradictions between experimental and computational data for this compound’s biological activity?
- Methodological Answer : Discrepancies often arise from solvent effects, protein flexibility in docking studies, or unaccounted metabolic pathways. To address this:
- Perform molecular dynamics simulations to model ligand-receptor interactions under physiological conditions.
- Validate in vitro assays (e.g., enzyme inhibition) with orthogonal techniques (e.g., SPR or ITC) to confirm binding affinities.
- Compare with structurally related compounds (e.g., N-(4-methoxyphenyl)-1-(2-phenylethyl)piperidin-4-amine) to isolate fluorine’s role in activity .
Q. How does the fluorine substituent influence the compound’s pharmacokinetic and pharmacodynamic profiles?
- Methodological Answer : The 3-fluorophenyl group enhances metabolic stability by resisting oxidative degradation (C-F bond strength) and increases lipophilicity (logP ~2.1), improving blood-brain barrier permeability. Comparative studies with non-fluorinated analogs (e.g., N-phenylpiperidin-4-amine) show reduced clearance rates and prolonged half-lives in pharmacokinetic assays .
Specialized Methodological Considerations
Q. What protocols ensure safe handling and storage of this compound derivatives?
- Methodological Answer :
- Store under inert gas (Ar/N₂) at -20°C to prevent oxidation.
- Use fume hoods for synthesis/purification to avoid inhalation of fine powders.
- Follow DEA guidelines for piperidine derivatives due to structural similarity to regulated compounds (e.g., meta-Fluorofentanyl) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
